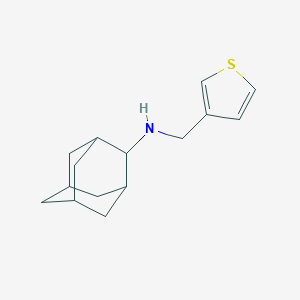![molecular formula C16H17NO3 B275818 N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-methylamine](/img/structure/B275818.png)
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-methylamine, commonly known as MDMA, is a psychoactive drug that is widely used for recreational purposes. However, in recent years, scientific research has shown that MDMA has potential therapeutic applications in the treatment of various mental health disorders.
Wirkmechanismus
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of pleasure, empathy, and sociability. However, MDMA also has neurotoxic effects on serotonin neurons, which can lead to long-term changes in brain function and behavior.
Biochemical and Physiological Effects:
MDMA has a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which can affect mood and behavior. MDMA can also cause dehydration and electrolyte imbalances, which can be dangerous in certain contexts.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages for use in lab experiments, including its ability to enhance social bonding and communication, which can be useful in studying social behavior. However, MDMA also has several limitations, including its neurotoxic effects on serotonin neurons, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on MDMA, including further clinical trials to investigate its therapeutic potential in the treatment of mental health disorders. There is also a need for research on the long-term effects of MDMA use, particularly in heavy users. Additionally, there is potential for the development of new compounds that have similar therapeutic effects to MDMA but with fewer side effects.
Synthesemethoden
MDMA is synthesized from safrole, a naturally occurring compound found in sassafras oil. The synthesis involves several steps, including isomerization, reduction, and reductive amination. The final product is a white crystalline powder that is usually taken orally in the form of a tablet or capsule.
Wissenschaftliche Forschungsanwendungen
MDMA has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders, including PTSD, anxiety, and depression. Clinical trials have shown that MDMA-assisted psychotherapy can significantly improve symptoms in patients with treatment-resistant PTSD. MDMA has also been shown to enhance empathy, social bonding, and communication, which could be beneficial in couples therapy and other interpersonal contexts.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C16H17NO3/c1-17-9-12-2-5-14(6-3-12)18-10-13-4-7-15-16(8-13)20-11-19-15/h2-8,17H,9-11H2,1H3 |
InChI-Schlüssel |
XZHGGBAGGGVVQX-UHFFFAOYSA-N |
SMILES |
CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
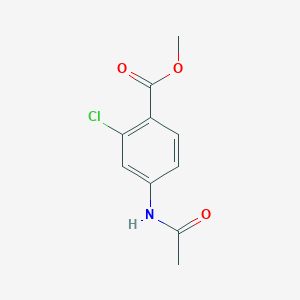
![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)
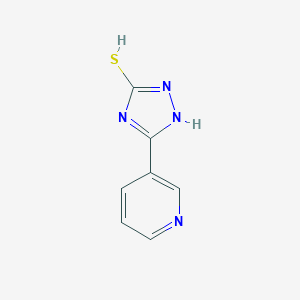
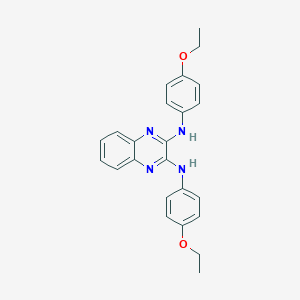
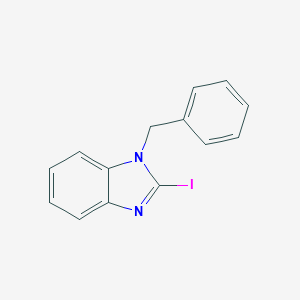
![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)

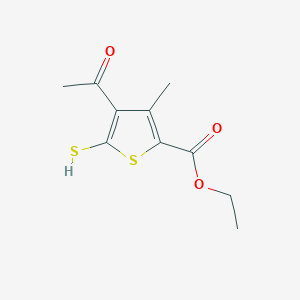
![N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275754.png)
![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
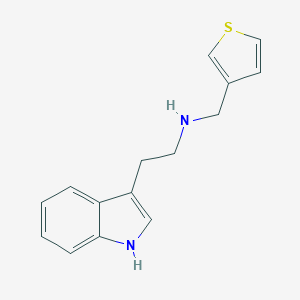
![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)
